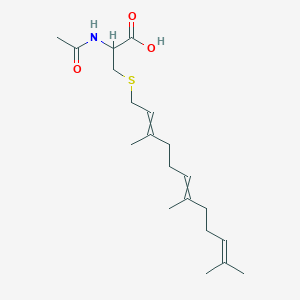

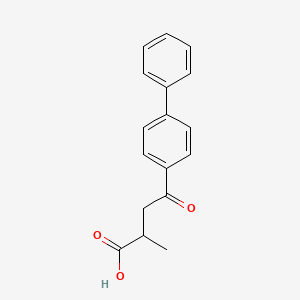

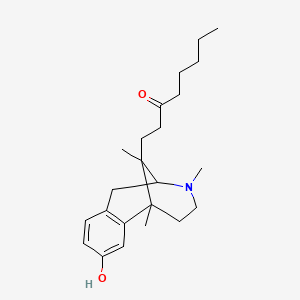

![molecular formula C8H13BrN4O3 B10782273 I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol CAS No. 131504-96-6](/img/structure/B10782273.png)

I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of PD-144872 involves several steps, starting with the appropriate chiral epichlorohydrin. The process utilizes a novel application of 3-trimethylsilyl-2-oxazolidinone as a mild, safe surrogate for highly toxic aziridine. The synthesis of the ®-enantiomer has been successfully scaled up to provide multi-kilo quantities of material for early-stage preclinical evaluation . The compound shows good solid-state stability under accelerated storage conditions, but it is most stable under acidic conditions, with optimal stability and solubility in a lyophilized vial at pH 3 .

Chemical Reactions Analysis

PD-144872 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acidic environments for optimal stability and solubility. The major products formed from these reactions are typically derivatives of the original compound, which retain the radiosensitizing properties .

Scientific Research Applications

PD-144872 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiosensitizer to enhance the effectiveness of radiation therapy in hypoxic tumor cells. In biology, it has been studied for its potential to selectively target hypoxic cells, which are more resistant to radiation. In medicine, PD-144872 is being evaluated for its potential to improve the outcomes of radiation therapy in cancer patients. Industrial applications include the development of parenteral dosage forms for use in toxicologic and clinical testing .

Mechanism of Action

PD-144872 exerts its effects by acting as a hypoxic cell radiosensitizer. It is activated by metabolic reduction in tumor cells, forming highly effective cytotoxins. The compound targets hypoxic cells, which are typically more resistant to radiation, and enhances the effectiveness of radiation therapy by increasing the sensitivity of these cells to radiation .

Comparison with Similar Compounds

PD-144872 is similar to other nitroimidazole derivatives, such as metronidazole and misonidazole, which have been extensively studied as radiation sensitizers. PD-144872 is unique in its dual-action mechanism, which combines radiosensitizing properties with the ability to selectively target hypoxic cells. Other similar compounds include RSU-1069, which also has a high differential toxicity toward hypoxic cells compared to normal cells .

properties

CAS RN |

131504-96-6 |

|---|---|

Molecular Formula |

C8H13BrN4O3 |

Molecular Weight |

293.12 g/mol |

IUPAC Name |

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C8H13BrN4O3/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16/h3-4,7,10,14H,1-2,5-6H2 |

InChI Key |

TYHFGYCQFVYKHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

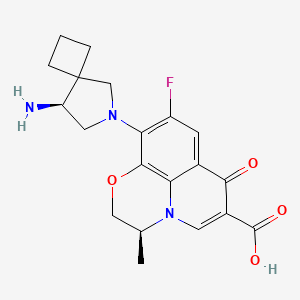

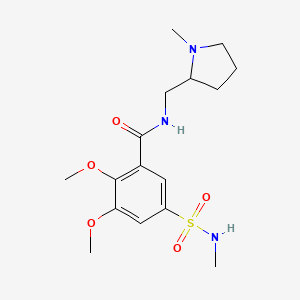

![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)

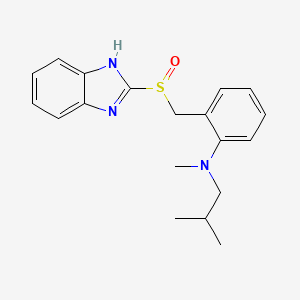

![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)

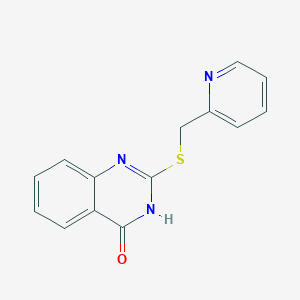

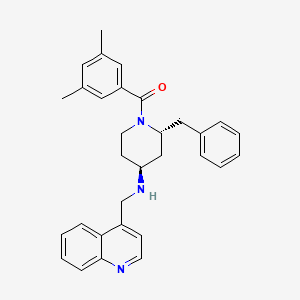

![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)

![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)

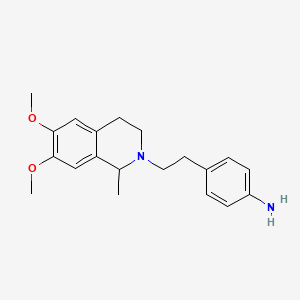

![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)